molecular formula C12H13ClN2O2 B581306 tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate CAS No. 1279818-57-3

tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate

Cat. No.: B581306
CAS No.: 1279818-57-3
M. Wt: 252.698
InChI Key: XMYHFDDVUXQKKW-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate: is an organic compound that belongs to the class of cyanoacetates It is characterized by the presence of a tert-butyl ester group, a cyano group, and a chloropyridine moiety

Safety and Hazards

The compound has been classified with the signal word “Warning” and has the following hazard statements: H302-H315-H319-H335 . These indicate that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate typically involves the reaction of 6-chloropyridine-2-carbaldehyde with tert-butyl cyanoacetate in the presence of a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent oxidation .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products with substituted nucleophiles on the pyridine ring.

    Hydrolysis: Carboxylic acids.

    Reduction: Amines.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The chloropyridine moiety can enhance binding affinity to certain targets, making the compound effective in modulating biological pathways.

Comparison with Similar Compounds

Comparison: tert-Butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential biological activity compared to similar compounds. The cyano group can participate in a wider range of chemical reactions, making this compound versatile for various applications .

Properties

IUPAC Name

tert-butyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)8(7-14)9-5-4-6-10(13)15-9/h4-6,8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMYHFDDVUXQKKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=NC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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